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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of

copper-nickel (Cu-Ni) solid solutions. It is designed to serve as a valuable resource for

researchers, scientists, and professionals in drug development who utilize these materials in

their work. This guide delves into the fundamental crystallographic properties, experimental

methodologies for their characterization, and the nuances of atomic arrangement within the

alloy system.

Executive Summary
Copper-nickel alloys form a continuous solid solution across all compositions, exhibiting a

simple isomorphous phase diagram.[1][2] This complete miscibility is attributed to the similar

atomic radii, crystal structure, and electronegativity of copper and nickel, fulfilling the Hume-

Rothery rules for solid solution formation. The crystal structure is face-centered cubic (FCC) at

all compositions.[1] The lattice parameter of the alloy varies in a nearly linear fashion with the

atomic composition, a behavior described by Vegard's law.[3][4][5] While largely random, the

distribution of copper and nickel atoms on the FCC lattice can exhibit short-range order (SRO),

which can influence the material's properties.[6][7][8] X-ray diffraction (XRD) is the primary

experimental technique for characterizing the crystal structure, determining lattice parameters,

and investigating SRO in Cu-Ni alloys.
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The defining characteristic of the Cu-Ni alloy system is its formation of a single-phase solid

solution with a face-centered cubic (FCC) crystal structure for all compositions from pure

copper to pure nickel.[1] This means that copper and nickel atoms randomly occupy the sites of

the FCC lattice.

The lattice parameter, the length of the side of the cubic unit cell, is a critical parameter that

depends on the alloy's composition. For Cu-Ni solid solutions, the lattice parameter follows a

near-linear trend between that of pure copper and pure nickel, a relationship known as

Vegard's Law.[3][4][5] Vegard's law can be expressed as:

aCu-Ni ≈ (1 - x) aCu + xaNi

where aCu-Ni is the lattice parameter of the alloy, aCu and aNi are the lattice parameters of

pure copper and pure nickel, respectively, and x is the atomic fraction of nickel.

Deviations from Vegard's law can occur due to factors such as differences in the electronic

structure and bonding between the constituent atoms.[9] In the Cu-Ni system, these deviations

are generally small.

Table 1: Experimental Lattice Parameters of Cu-Ni Solid Solutions
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Composition (wt.% Ni) Lattice Parameter (Å) Reference

0 (Pure Cu) 3.615 [10]

10 3.608 [10]

20 3.601 [10]

30 3.594 [10]

40 3.587 [10]

50 3.580 [10]

60 3.572 [10]

70 3.564 [10]

80 3.556 [10]

90 3.548 [10]

100 (Pure Ni) 3.524 [10]

Note: The values presented are representative and may vary slightly depending on the specific

experimental conditions and measurement techniques.

Experimental Protocols for Crystal Structure
Determination
The primary technique for determining the crystal structure and lattice parameters of Cu-Ni

solid solutions is X-ray Diffraction (XRD).

Sample Preparation
Proper sample preparation is crucial for obtaining high-quality XRD data. The goal is to

produce a sample with a flat, stress-free surface and a random orientation of crystallites.

For Bulk Solid Samples:
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Sectioning: Cut a representative section from the bulk alloy using a low-speed diamond saw

to minimize deformation.

Mounting: Mount the section in a suitable resin.

Grinding: Grind the surface using progressively finer silicon carbide papers (e.g., 240, 400,

600, 800, 1200 grit) with water as a lubricant.

Polishing: Polish the ground surface using diamond suspensions of decreasing particle size

(e.g., 6 µm, 3 µm, 1 µm) on a polishing cloth.

Final Polishing/Etching (Optional): A final polish with a colloidal silica suspension can be

used to remove any remaining surface deformation. A light chemical etch may also be

employed to remove the deformed surface layer, but care must be taken to avoid introducing

surface roughness.

Cleaning: Thoroughly clean the polished surface with a solvent (e.g., ethanol or acetone) in

an ultrasonic bath and dry it with a stream of dry air.

For Powder Samples:

Milling: If starting from a bulk alloy, create a fine powder by filing or milling. For synthesized

powders, ensure they are of a fine and uniform particle size.

Annealing: To relieve any strain induced during milling, the powder should be annealed in a

vacuum or inert atmosphere at an appropriate temperature.

Sieving: Sieve the powder to obtain a narrow particle size distribution, typically in the range

of 10-50 µm.

Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level

with the holder's top.

X-ray Diffraction (XRD) Analysis
Instrument Setup:
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Use a Bragg-Brentano diffractometer with a copper (Cu Kα, λ ≈ 1.54 Å) or other suitable

X-ray source.

Calibrate the instrument using a standard reference material (e.g., silicon powder).

Data Collection:

Scan a wide 2θ range (e.g., 20° to 100°) to capture all major diffraction peaks.

Use a slow scan speed and a small step size to ensure good peak resolution and counting

statistics.

Data Analysis:

Phase Identification: Identify the FCC crystal structure by comparing the experimental

diffraction pattern with standard diffraction patterns for copper and nickel from the

International Centre for Diffraction Data (ICDD) database.

Lattice Parameter Calculation:

Precisely determine the positions of the diffraction peaks.

Index the peaks to their corresponding (hkl) Miller indices for the FCC structure.

Calculate the lattice parameter 'a' for each peak using the Bragg's Law and the d-

spacing formula for a cubic system:

nλ = 2d sinθ

d = a / √(h² + k² + l²)

To obtain a more accurate value, plot the calculated lattice parameter for each peak

against an extrapolation function (e.g., cos²θ/sinθ + cos²θ/θ) and extrapolate to zero to

minimize systematic errors.

Rietveld Refinement: For a more detailed analysis, perform a Rietveld refinement of the

entire diffraction pattern. This method fits a calculated diffraction pattern to the
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experimental data, allowing for the refinement of lattice parameters, crystallite size,

microstrain, and atomic positions.

Short-Range Order in Cu-Ni Solid Solutions
While the distribution of Cu and Ni atoms in the FCC lattice is largely random, there can be a

preference for certain atomic arrangements, known as short-range order (SRO).[6][7][8] In Cu-

Ni alloys, there is a tendency for clustering, meaning that Cu atoms prefer to be surrounded by

other Cu atoms, and Ni atoms by other Ni atoms.[8] This is due to the positive enthalpy of

mixing in the Cu-Ni system.

SRO can be quantified using the Warren-Cowley SRO parameters (α).[11][12] A positive value

of α indicates clustering, while a negative value indicates a preference for unlike neighbors

(ordering). For the first nearest neighbor shell in Cu-Ni alloys, α is positive.[13]

The presence of SRO gives rise to diffuse scattering in the X-ray diffraction pattern, which

appears as a broad, modulated background between the sharp Bragg peaks. The analysis of

this diffuse scattering can provide quantitative information about the SRO parameters.

Visualizations
Experimental Workflow for Crystal Structure Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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